molecular formula C6H7BrN2O2 B15211805 2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide CAS No. 92947-24-5

2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide

Cat. No.: B15211805
CAS No.: 92947-24-5
M. Wt: 219.04 g/mol
InChI Key: TWBNWKIKGQTNTR-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide is a specialized bromoacetamide derivative designed for research and development applications. This compound features a reactive bromoacetyl group linked to a N-methyl-N-(1,2-oxazol-3-yl) scaffold, making it a valuable building block in organic synthesis and medicinal chemistry. The presence of the bromine atom alpha to the carbonyl makes it an excellent electrophile for nucleophilic substitution reactions, enabling researchers to alkylate various nucleophiles such as amines, thiols, and alcohol derivatives . The primary research value of this compound lies in its role as a synthetic intermediate. It can be used to create more complex molecules by functionalizing the oxazole ring or by utilizing the bromoacetamide group as a reactive handle for conjugation . Similar bromoacetamide compounds are frequently employed in the synthesis of potential therapeutic agents, including those with investigated antifungal and antimicrobial properties . The oxazole moiety is a common heterocycle in pharmaceuticals and agrochemicals, and its incorporation into target molecules can modulate their physicochemical properties and biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

92947-24-5

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C6H7BrN2O2/c1-9(6(10)4-7)5-2-3-11-8-5/h2-3H,4H2,1H3

InChI Key

TWBNWKIKGQTNTR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NOC=C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide typically involves the reaction of isoxazol-3-amine with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 0°C to room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the isoxazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action of 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

Structure: This compound replaces the oxazole ring with a benzisoxazole core and features a chloromethyl substituent.
Molecular Formula: C₁₀H₉ClN₂O₂
Key Properties:

  • Synthesized via hydroxylamine hydrochloride and pyridine-mediated cyclization .
  • NMR Singlets for methyl (2.11 ppm), chloromethyl (5.22 ppm), and aromatic protons (7.74–8.34 ppm); IR confirms amide C=O (1611 cm⁻¹) .

Comparison:

  • Reactivity: The chloromethyl group is less reactive than bromoacetamide in nucleophilic substitutions, limiting its utility in alkylation reactions.
  • Lipophilicity: The benzisoxazole ring increases aromaticity and lipophilicity compared to the simpler oxazole in the target compound.
Property Target Compound N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
Molecular Weight 205.01 g/mol 224.65 g/mol
Halogen Bromine Chlorine
Key Application Alkylation intermediate Pharmacological precursor
pKa 10.87 Not reported

N-(5-Methyl-1,2-oxazol-3-yl)acetamide

Structure: Lacks the bromine and methyl groups on the acetamide nitrogen, simplifying the structure.
Molecular Formula: C₆H₈N₂O₂
Key Properties:

  • Molecular weight: 140.14 g/mol; logP = 0.82, indicating moderate hydrophobicity .

Comparison:

  • Reactivity: Absence of bromine limits its use in substitution reactions.
  • Bioavailability: Lower molecular weight and logP may enhance solubility compared to brominated analogs.
Property Target Compound N-(5-Methyl-1,2-oxazol-3-yl)acetamide
Halogen Bromine None
logP Predicted higher (not reported) 0.82
Pharmacological Role Reactive intermediate Unclear, potential building block

2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide

Structure: Incorporates a phenyl group on the oxazole ring.
Molecular Formula: C₁₁H₉BrN₂O₂
Key Properties:

  • Molar mass: 281.11 g/mol; CAS 37852-59-8 .

Comparison:

  • Lipophilicity: Higher logP expected due to phenyl substitution, reducing aqueous solubility.
  • Applications: Phenyl groups are common in drug design for π-π interactions; this derivative may have enhanced target affinity compared to the non-phenylated target compound.
Property Target Compound 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide
Molecular Weight 205.01 g/mol 281.11 g/mol
Substituent Oxazole Phenyl-oxazole
Potential Use Intermediate Drug candidate with improved binding

Impurity C (EP): 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide

Structure: Features a nitro group and phenylcarbonyl substituents on the aromatic ring.
Molecular Formula: C₁₅H₁₀BrN₂O₄ (inferred from ).
Key Properties:

  • Listed as a pharmaceutical impurity, indicating its role in quality control during drug synthesis .

Comparison:

  • Reactivity: Nitro groups may direct electrophilic substitutions, contrasting with the oxazole’s influence.
  • Regulatory Significance: Highlights the importance of structural analogs as markers in pharmaceutical manufacturing.

Biological Activity

2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom, a methyl group, and an oxazole ring, which contribute to its reactivity and biological interactions. The oxazole moiety is known for its role in various pharmacological activities, making this compound a candidate for further exploration in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide. It has shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency:

Microorganism MIC (µg/mL)
Escherichia coli25
Staphylococcus aureus50
Candida albicans30

These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which 2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide exerts its biological effects involves interaction with specific molecular targets. The oxazole ring can modulate enzyme activity and receptor interactions, leading to various biological responses. For instance, it may inhibit bacterial cell wall synthesis or disrupt fungal cell membrane integrity .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of several oxazole derivatives, 2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide was included among the tested compounds. It demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values comparable to established antibiotics. The study emphasized the need for further optimization of this compound to enhance its efficacy and reduce potential resistance development .

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of oxazole derivatives, including our compound of interest. The study revealed that 2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Q & A

Q. What synthetic protocols are recommended for preparing 2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing a mixture of the oxazole precursor with bromoacetyl chloride in a solvent like triethylamine or dichloromethane under inert conditions (e.g., nitrogen atmosphere) is common. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Post-reaction, the crude product is purified via recrystallization (e.g., using ethanol or pet-ether) to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Critical for verifying the methyl group (δ ~2.8–3.2 ppm for N-methyl) and oxazole/acetamide backbone.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 245.01) and bromine isotope patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects and validates bond angles (e.g., C–Br bond length ~1.93 Å) .

Q. How should researchers handle solubility challenges during biological assays?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial stock solutions. For aqueous compatibility, dilute with PBS (pH 7.4) or cell culture media containing <1% DMSO. Sonication or mild heating (37°C) may improve dissolution. Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and detects conformational isomers.
  • IR Spectroscopy : Identifies anomalous carbonyl stretching (~1680 cm⁻¹ for acetamide) due to hydrogen bonding.
  • Elemental Analysis : Verifies bromine content (theoretical Br% ~32.6) to rule out impurities .

Q. What strategies optimize regioselectivity in derivative synthesis?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the oxazole nitrogen with Boc groups to direct bromine substitution.
  • Catalytic Control : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl functionalization.
  • DFT Calculations : Predict reactive sites via frontier molecular orbital (FMO) analysis (e.g., LUMO localization on oxazole C-5) .

Q. How to design in vitro assays to evaluate mechanism of action?

  • Methodological Answer :
  • Target Identification : Perform thermal shift assays (TSA) to screen for protein binding (ΔTm >2°C suggests interaction).
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) with IC50 determination.
  • Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS after treating HeLa or HEK293 cells (1–10 µM, 24h) .

Q. What computational approaches predict biological activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, PDB: 1M17).
  • QSAR Modeling : Correlate Hammett σ values of substituents (e.g., electron-withdrawing bromine) with IC50 data.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å) .

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